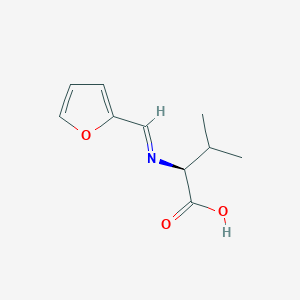
L-Valine, N-(2-furanylmethylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Valine, N-(2-furanylmethylene)- is a derivative of L-Valine, an essential amino acid This compound is characterized by the presence of a furan ring attached to the valine structure through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine, N-(2-furanylmethylene)- typically involves the condensation of L-Valine with a furan-based aldehyde. One common method is the reaction of L-Valine with 2-furaldehyde under acidic or basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of L-Valine, N-(2-furanylmethylene)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
L-Valine, N-(2-furanylmethylene)- undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The methylene bridge can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include furanones, dihydrofuran derivatives, and various substituted compounds, depending on the reagents and conditions used .
Scientific Research Applications
L-Valine, N-(2-furanylmethylene)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of L-Valine, N-(2-furanylmethylene)- involves its interaction with specific molecular targets and pathways. The compound is known to stimulate the secretion of glucagon-like peptide 1 (GLP-1) through the activation of ATP-sensitive potassium channels and voltage-gated calcium channels. This leads to the release of GLP-1, which plays a crucial role in glucose homeostasis and energy regulation .
Comparison with Similar Compounds
Similar Compounds
L-Valine: An essential amino acid involved in protein synthesis and muscle metabolism.
2-Furaldehyde: A furan-based aldehyde used in the synthesis of various organic compounds.
Furan: A heterocyclic organic compound with a five-membered ring containing oxygen.
Uniqueness
L-Valine, N-(2-furanylmethylene)- is unique due to its combined structure of L-Valine and a furan ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
172885-48-2 |
|---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
(2S)-2-(furan-2-ylmethylideneamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C10H13NO3/c1-7(2)9(10(12)13)11-6-8-4-3-5-14-8/h3-7,9H,1-2H3,(H,12,13)/t9-/m0/s1 |
InChI Key |
QEJSOAPUXOEGNK-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)N=CC1=CC=CO1 |
Canonical SMILES |
CC(C)C(C(=O)O)N=CC1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


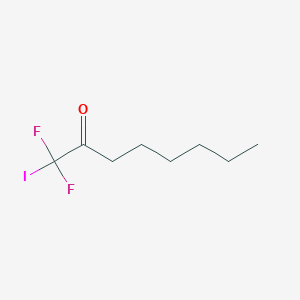
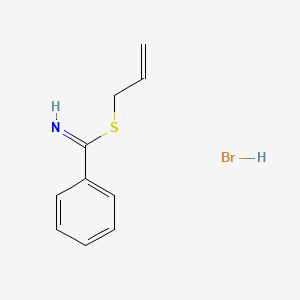
![Methyl 6-[(12-aminododecyl)amino]-6-oxohexanoate](/img/structure/B14276829.png)
![2,3,5,7-Tetrahydro-1H-1lambda~6~,4lambda~6~,6lambda~6~-thieno[3,4-b][1,4]dithiine-1,1,4,4,6,6-hexone](/img/structure/B14276831.png)
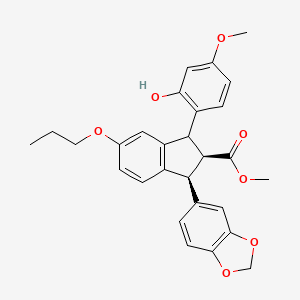
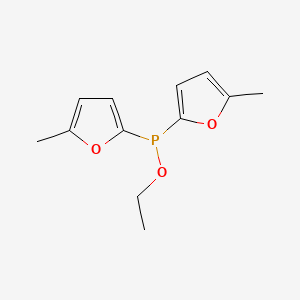
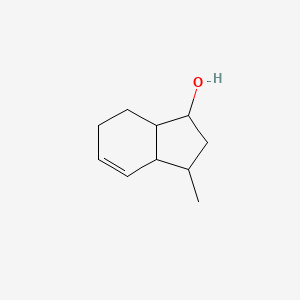
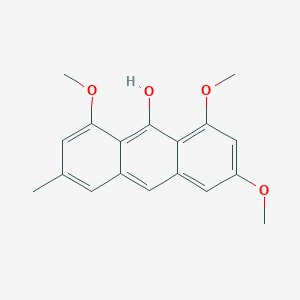
silane](/img/structure/B14276854.png)
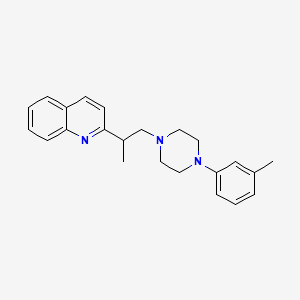
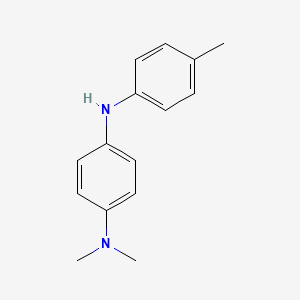

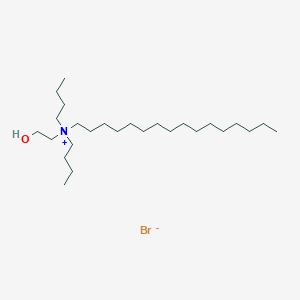
![tert-butyl (1S,6S)-2-[(E)-methoxyiminomethyl]-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate](/img/structure/B14276892.png)
